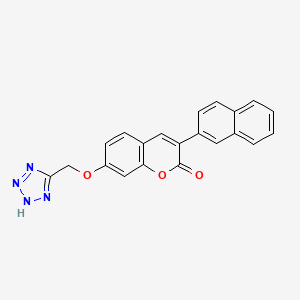
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of metabolic enzyme inhibitors. It has a molecular formula of C32H31N5O and a molecular weight of 501.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the naphthalene and chromenone moieties. The tetrazole group is introduced through a cycloaddition reaction involving azide and nitrile precursors. The final step involves the coupling of the tetrazole group with the chromenone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The tetrazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted tetrazole derivatives. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry .
Scientific Research Applications
3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway. This inhibition can lead to various physiological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing chromenones and naphthalene derivatives. Examples include:
- 1,3,5-tri(1H-tetrazol-5-yl)benzene
- 2-(6-((1H-tetrazol-5-yl)methoxy)naphthalen-2-yl)-1-benzyl-3-pentyl-1H-indole .
Uniqueness
What sets 3-(naphthalen-2-yl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrazole group, in particular, enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Properties
Molecular Formula |
C21H14N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C21H14N4O3/c26-21-18(15-6-5-13-3-1-2-4-14(13)9-15)10-16-7-8-17(11-19(16)28-21)27-12-20-22-24-25-23-20/h1-11H,12H2,(H,22,23,24,25) |
InChI Key |
MANJFULHCFDPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C=C4)OCC5=NNN=N5)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















